Cas no 1555531-10-6 (3,5-diethyl-1-propyl-1H-pyrazol-4-amine)

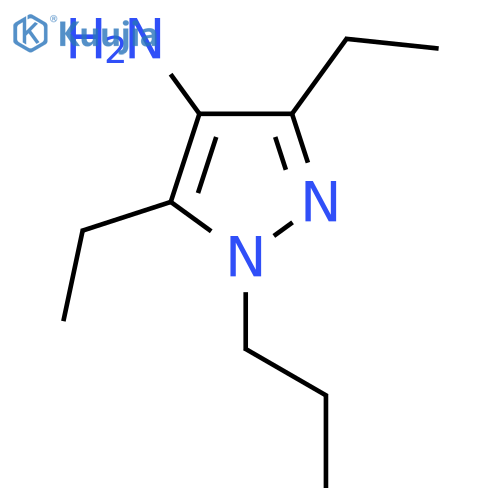

1555531-10-6 structure

商品名:3,5-diethyl-1-propyl-1H-pyrazol-4-amine

3,5-diethyl-1-propyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 3,5-diethyl-1-propyl-1H-pyrazol-4-amine

- EN300-1105498

- 1555531-10-6

- AKOS021021011

-

- インチ: 1S/C10H19N3/c1-4-7-13-9(6-3)10(11)8(5-2)12-13/h4-7,11H2,1-3H3

- InChIKey: ZOLPZRHPUUXMLI-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)C(CC)=C(C(CC)=N1)N

計算された属性

- せいみつぶんしりょう: 181.157897619g/mol

- どういたいしつりょう: 181.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 43.8Ų

3,5-diethyl-1-propyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1105498-0.1g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1105498-0.25g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1105498-10.0g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 10g |

$4052.0 | 2023-05-27 | ||

| Enamine | EN300-1105498-5g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1105498-1g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1105498-0.05g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1105498-0.5g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1105498-1.0g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 1g |

$943.0 | 2023-05-27 | ||

| Enamine | EN300-1105498-2.5g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1105498-5.0g |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine |

1555531-10-6 | 5g |

$2732.0 | 2023-05-27 |

3,5-diethyl-1-propyl-1H-pyrazol-4-amine 関連文献

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

1555531-10-6 (3,5-diethyl-1-propyl-1H-pyrazol-4-amine) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量